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Compound of Interest

Compound Name: DGY-06-116

Cat. No.: B15581167 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of DGY-06-116, a potent and selective

irreversible covalent inhibitor of Src kinase. The document is intended for researchers,

scientists, and professionals in the field of drug development, offering detailed quantitative

data, experimental methodologies, and visual representations of the underlying molecular

interactions and experimental processes.

Core Data Summary
DGY-06-116 has demonstrated significant potency as an inhibitor of Src kinase. The following

table summarizes the key quantitative metrics associated with its inhibitory activity.
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Compound Target IC50 Value Assay Type Comments

DGY-06-116 Src 3 nM[1]
Cell-free

enzymatic assay

Irreversible,

covalent inhibitor.

[1]

DGY-06-116 Src
2.6 nM (at 1h)[2]

[3]

Mobility Shift

Assay

Demonstrates

time-dependent

inhibition.[3]

DGY-06-116 FGFR1 8340 nM Not Specified

Highlights

selectivity for

Src.[1]

Mechanism of Action
DGY-06-116 functions as an irreversible and covalent inhibitor of Src kinase.[1][2] Its

mechanism involves the formation of a covalent bond with a specific cysteine residue (Cys277)

located in the P-loop of the Src kinase domain.[4] This covalent modification leads to sustained

inhibition of Src's catalytic activity.[4] The design of DGY-06-116 was a result of hybridizing the

core of SM1-71 with the back-pocket binding component of dasatinib.[3][5] While it is a potent

covalent inhibitor, a strong reversible interaction is also crucial to allow sufficient time for the

covalent bond to form.[6]

Experimental Protocols
The determination of the IC50 value for DGY-06-116 against Src kinase was primarily

conducted using a mobility shift assay (MSA).[3] This technique measures the phosphorylation

of a peptide substrate by Src.[3]

Mobility Shift Assay (MSA) for IC50 Determination:

Enzyme and Substrate Preparation: Recombinant human Src kinase and a fluorescently

labeled peptide substrate are prepared in a suitable assay buffer.

Inhibitor Incubation: DGY-06-116 is serially diluted to various concentrations and pre-

incubated with the Src kinase for a defined period (e.g., 1 hour) to allow for covalent bond

formation.[3]
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Kinase Reaction Initiation: The phosphorylation reaction is initiated by the addition of ATP to

the enzyme-inhibitor mixture and the peptide substrate.

Reaction Quenching: After a specific incubation period, the reaction is stopped by the

addition of a quenching buffer.

Electrophoretic Separation: The reaction mixture is then subjected to microcapillary

electrophoresis. This separates the phosphorylated product from the unphosphorylated

substrate based on their different electrophoretic mobilities.

Detection and Analysis: The fluorescent signals of the separated substrate and product are

detected. The ratio of phosphorylated product to the total peptide is calculated to determine

the percentage of kinase activity.

IC50 Calculation: The percentage of inhibition at each DGY-06-116 concentration is plotted,

and the data is fitted to a dose-response curve to calculate the IC50 value, which represents

the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Science
To further elucidate the experimental workflow and the biological context of DGY-06-116's

action, the following diagrams are provided.
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Caption: IC50 Determination Workflow for DGY-06-116.
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Caption: Simplified Src Signaling Pathway and Inhibition by DGY-06-116.

Cellular and In Vivo Effects
In cellular contexts, DGY-06-116 has been shown to potently inhibit the growth of non-small

cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines that have

activated Src signaling.[1] It effectively inhibits the phosphorylation of Src at tyrosine 416 (p-

SRC Y416) in cells.[1][4] In vivo studies in mice demonstrated that DGY-06-116 can achieve

sustained inhibition of Src signaling, despite having a short half-life, which is a characteristic

advantage of its irreversible covalent binding mechanism.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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